molecular formula C9H10O2 B181625 4-Ethylbenzoic acid CAS No. 619-64-7

4-Ethylbenzoic acid

Cat. No.: B181625
CAS No.: 619-64-7
M. Wt: 150.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylbenzoic acid: is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzoic acid, where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its white to beige powder form and has a melting point of 112-113°C . It is not soluble in water but can be dissolved in organic solvents such as benzene and toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 4-ethylbenzoic acid can be achieved through the following steps :

    Starting Materials: Ethylbenzene and trichloroacetaldehyde are added to a reaction kettle.

    Catalyst Addition: Anhydrous aluminum trichloride is added in batches at 0°C.

    Reaction Conditions: The mixture is stirred and reacted at -10 to 0°C for 2 hours.

    Decomposition: Dilute hydrochloric acid is added to decompose the remaining aluminum trichloride.

    Washing: The mixture is washed with sodium bicarbonate and water.

    Distillation: The organic layer is distilled to recover ethylbenzene, followed by distillation to obtain p-ethylbenzene-2,2,2-trichloroethanol.

    Conversion: The trichloroethanol is dissolved in methanol, and sodium hydroxide solution is added. Hydrogen peroxide is added dropwise until the trichloroethanol disappears.

    Crystallization: The mixture is acidified with hydrochloric acid to obtain crystalline this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

4-Ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Ethylbenzoic acid has various applications in scientific research and industry :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of pesticides, liquid crystals, and as an initiator for carbon nanotube materials.

Comparison with Similar Compounds

  • 4-Methylbenzoic acid
  • 4-Ethoxybenzoic acid
  • 4-Vinylbenzoic acid
  • 4-Fluorobenzoic acid

Comparison:

4-Ethylbenzoic acid is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and physical properties. Compared to 4-methylbenzoic acid, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications .

Biological Activity

4-Ethylbenzoic acid (4-EBA), a member of the benzoic acid family, is an organic compound characterized by its ethyl group substitution at the para position of the benzene ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-biofilm, and potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Chemical Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 619-64-7
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.18 g/mol
Melting Point100-102 °C
SolubilitySoluble in ethanol and ether

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus, a common cause of biofilm-associated infections. The compound inhibited biofilm formation by altering cell membrane hydrophobicity and showed synergistic effects when combined with antibiotics like vancomycin, reducing biofilm viability by up to 85% compared to antibiotic treatment alone .

Anti-Biofilm Properties

The anti-biofilm activity of 4-EBA is particularly noteworthy. In a comparative study involving several phenolic compounds, 4-EBA was identified as one of the most effective agents in preventing biofilm formation. It inhibited up to 87% of biofilm development without significantly affecting bacterial growth, indicating its potential as a therapeutic agent for treating biofilm-related infections .

Case Studies

  • Bacteriostatic Activity Against Candida albicans :
    A study on lanthanide complexes containing this compound revealed that these complexes exhibited notable bacteriostatic activity against Candida albicans, suggesting potential applications in antifungal therapies .
  • Biodegradation Studies :
    Genetic manipulation studies demonstrated that engineered bacteria could effectively degrade 4-ethylbenzoate, a derivative of 4-EBA. This research underscores the compound's relevance in bioremediation strategies for environmental cleanup .

Table 2: Summary of Biological Activities

Activity TypeOrganism/TargetEffectiveness (%)Notes
AntimicrobialStaphylococcus aureusUp to 85%Synergistic with vancomycin
Anti-biofilmVarious bacteriaUp to 87%Minimal impact on bacterial growth
BacteriostaticCandida albicansSignificantEffective in lanthanide complexes

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Alteration of Cell Membrane Properties : The compound reduces cell hydrophobicity, which plays a crucial role in biofilm formation.
  • Synergistic Effects with Antibiotics : When used in combination with traditional antibiotics, it enhances their efficacy against biofilms.
  • Inhibition of Catabolic Pathways : In engineered microbial systems, it can serve as a substrate for biodegradation processes, highlighting its potential in environmental applications.

Properties

IUPAC Name

4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTHRQIXSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073212
Record name Benzoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

619-64-7
Record name 4-Ethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 619-64-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 113 °C
Record name 4-Ethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Ethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Ethylbenzoic acid
Reactant of Route 5
4-Ethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Ethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.